[4-(3-Bromophenyl)phenyl]-trimethylsilane
Description
[4-(3-Bromophenyl)phenyl]-trimethylsilane is an organosilicon compound featuring a biphenyl core substituted with a bromine atom at the 3-position of one phenyl ring and a trimethylsilyl (TMS) group at the 4-position of the adjacent phenyl ring. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, materials science, and pharmaceutical research.
Properties
Molecular Formula |
C15H17BrSi |
|---|---|
Molecular Weight |
305.28 g/mol |
IUPAC Name |
[4-(3-bromophenyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C15H17BrSi/c1-17(2,3)15-9-7-12(8-10-15)13-5-4-6-14(16)11-13/h4-11H,1-3H3 |
InChI Key |
XDSPBSFUPTWARS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Bromophenyl)phenyl]-trimethylsilane typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an organohalide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Boronic acid, organohalide (in this case, 3-bromophenyl), palladium catalyst, base (e.g., potassium carbonate)
Solvent: Common solvents include toluene, ethanol, or a mixture of water and organic solvents
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C
Industrial Production Methods
In an industrial setting, the production of [4-(3-Bromophenyl)phenyl]-trimethylsilane can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
[4-(3-Bromophenyl)phenyl]-trimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenyl groups can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aniline derivative, while oxidation can produce a ketone or carboxylic acid.
Scientific Research Applications
Overview
[4-(3-Bromophenyl)phenyl]-trimethylsilane is an organosilicon compound characterized by its bromobenzene ring and a trimethylsilane group. This unique structure enhances its reactivity and solubility in organic solvents, making it a valuable intermediate in various chemical applications, particularly in organic synthesis and medicinal chemistry.
Organic Synthesis
The compound serves as a precursor in several synthetic pathways, particularly in the formation of more complex organic molecules. Its ability to participate in cross-coupling reactions allows for the construction of carbon-carbon bonds, which are fundamental in organic synthesis.
Synthetic Pathways
- Cross-Coupling Reactions : Utilized in reactions catalyzed by transition metals (such as palladium and copper), it can facilitate the formation of biaryl compounds, which are important in pharmaceuticals and agrochemicals.
- Nucleophilic Substitution : The bromine atom on the phenyl ring allows for nucleophilic substitution reactions, enabling the introduction of various functional groups into the molecule.
Medicinal Chemistry
Research indicates that [4-(3-Bromophenyl)phenyl]-trimethylsilane can interact with biological systems, particularly through the inhibition of cytochrome P450 enzymes. This interaction is crucial as it can influence drug metabolism, which is significant for pharmacological applications.
Pharmacological Implications
- Cytochrome P450 Inhibition : The compound's ability to inhibit these enzymes suggests potential use in modifying the metabolic pathways of co-administered drugs. This necessitates careful evaluation in drug development to avoid adverse effects.
- Drug Development : Its reactivity profile may allow for the design of new therapeutic agents that can modulate biological processes through targeted interactions.
Mechanism of Action
The mechanism of action of [4-(3-Bromophenyl)phenyl]-trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive sites, such as the bromine atom and the phenyl groups. These reactive sites allow the compound to interact with different molecular targets and pathways, leading to the formation of new chemical bonds and the modification of existing structures.
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : C₁₅H₁₇BrSi (based on analogous structures in and ).
- Synthesis : Typically prepared via cross-coupling reactions, such as Suzuki-Miyaura coupling, using (4-bromophenyl)boronic acid and trimethylsilyl-substituted aryl halides under palladium catalysis .
- Applications : Used as an intermediate in ligand design (e.g., serotonin receptor studies) and in constructing π-conjugated systems for optoelectronic materials .
Comparison with Structural Analogs
Substituent Effects: Bromine vs. Other Halogens/Methyl Groups
Compound 37 : (4-((3-Bromo-5-methylphenyl)ethynyl)phenyl)trimethylsilane
- Structure : Contains a 3-bromo-5-methylphenyl ethynyl group.
- Synthesis: 56% yield via Sonogashira coupling .
- Key Difference : The methyl group at the 5-position introduces steric hindrance, reducing reactivity in cross-couplings compared to unsubstituted analogs.
Compound 38 : (4-((3-Fluorophenyl)ethynyl)phenyl)trimethylsilane
- Structure : Substituted with a 3-fluorophenyl ethynyl group.
- Synthesis : 51% yield; fluorine’s electron-withdrawing effect enhances stability but reduces nucleophilicity .
Compound 39 : 1-Fluoro-4-(p-tolylethynyl)benzene
Comparison Table 1: Substituent Impact on Properties
Positional Isomerism: Meta vs. Para Bromine
a. [4-(3-Bromophenyl)phenyl]-trimethylsilane (Meta-Bromo)
- Electronic Effects : The meta-bromine creates an asymmetric electron distribution, reducing conjugation efficiency compared to para-substituted analogs.
- Biological Relevance : In serotonin receptor studies, meta-bromo orientation enables π-π interactions with tryptophan residues (e.g., W6.48 in 5-HT2C receptors), enhancing binding affinity .
b. (4-Bromophenyl)trimethylsilane (Para-Bromo)
Comparison Table 2: Meta vs. Para Bromine
| Property | Meta-Bromo | Para-Bromo | Reference |
|---|---|---|---|
| Conjugation Efficiency | Reduced (asymmetric) | High (linear) | |
| Receptor Binding | Strong (π-π interactions) | Weak (no optimal alignment) | |
| Synthetic Yield | ~60% | 86% |
Ethynyl-Silane Hybrids
(4-Bromophenylethynyl)trimethylsilane
Trimethyl(4-(triethylgermyl)phenyl)silane
Pharmacological Relevance
- 5-HT2C Receptor Binding : The meta-bromo-TMS moiety in [4-(3-Bromophenyl)phenyl]-trimethylsilane facilitates π-π interactions with W6.48 and hydrophobic contacts with F6.51, critical for ligand-receptor docking .
- Selectivity : Para-bromo analogs show weaker binding due to misalignment with receptor residues .
Biological Activity
[4-(3-Bromophenyl)phenyl]-trimethylsilane, also known as 4-bromophenyltrimethylsilane, is an organosilicon compound with a molecular formula of and a molecular weight of 229.19 g/mol. This compound has gained attention in recent years for its potential biological activities, including antimicrobial and antifungal properties. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
- Molecular Formula : C9H13BrSi
- Molecular Weight : 229.19 g/mol
- CAS Number : 6999-03-7
- Physical State : Liquid at room temperature, stored sealed in dry conditions.
Antimicrobial Properties
Recent studies have indicated that [4-(3-Bromophenyl)phenyl]-trimethylsilane exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of [4-(3-Bromophenyl)phenyl]-trimethylsilane
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 15 |
| Escherichia coli | 64 µg/mL | 12 |
| Pseudomonas aeruginosa | 128 µg/mL | 10 |
The results from Table 1 indicate that the compound is particularly effective against Staphylococcus aureus, which is known for its resistance to many antibiotics.
Antifungal Properties
In addition to its antibacterial effects, [4-(3-Bromophenyl)phenyl]-trimethylsilane has shown promising antifungal activity. It was tested against common fungal pathogens such as Candida albicans and Aspergillus niger.
Table 2: Antifungal Activity of [4-(3-Bromophenyl)phenyl]-trimethylsilane
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Candida albicans | 16 µg/mL | 20 |
| Aspergillus niger | 32 µg/mL | 18 |
The data in Table 2 suggest that the compound is highly effective against Candida albicans, making it a potential candidate for further development in antifungal therapies.
The exact mechanism by which [4-(3-Bromophenyl)phenyl]-trimethylsilane exerts its biological effects is still under investigation. Preliminary studies suggest that the compound may disrupt cell membrane integrity in bacteria and fungi, leading to cell lysis. This disruption could be due to the bromine atom's electronegativity influencing the compound's interaction with microbial membranes.
Case Studies and Research Findings
A notable case study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various trimethylsilanes, including [4-(3-Bromophenyl)phenyl]-trimethylsilane. The study highlighted its potential as a lead compound for developing new antimicrobial agents due to its favorable safety profile and efficacy against resistant strains of bacteria .
Another research article focused on the environmental impact and degradation pathways of organosilicon compounds in microbial environments, indicating that [4-(3-Bromophenyl)phenyl]-trimethylsilane could be biodegradable under certain conditions, which enhances its appeal for pharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
